Avanafil Metabolite M16 is a significant metabolite of avanafil, a phosphodiesterase type 5 inhibitor primarily used for the treatment of erectile dysfunction. This compound is produced through the hepatic metabolism of avanafil, primarily mediated by cytochrome P450 isoenzymes, with M16 being one of several identified metabolites. The classification of avanafil and its metabolites falls under the category of pharmaceutical compounds, specifically those targeting the phosphodiesterase enzyme family.
The synthesis of avanafil involves several steps that utilize various chemical reactions. The initial stages include:
For M16 specifically, its formation is attributed to the oxidation of the pyrrolidine ring in avanafil, leading to the production of carbinolamine, which further undergoes oxidation mediated by aldehyde dehydrogenase .
The molecular structure of Avanafil Metabolite M16 can be described as follows:
The structure has been characterized using various analytical techniques including nuclear magnetic resonance spectroscopy and mass spectrometry, confirming its identity and purity .
The primary chemical reactions associated with Avanafil Metabolite M16 include:
These reactions highlight the metabolic pathway that avanafil undergoes within the body, emphasizing the importance of liver enzymes in drug metabolism .
Avanafil acts primarily by inhibiting phosphodiesterase type 5, which leads to increased levels of cyclic guanosine monophosphate in smooth muscle cells. This results in vasodilation and increased blood flow to specific areas, facilitating erection during sexual stimulation.
M16 itself has been shown to have weak inhibitory activity on phosphodiesterase type 5 with an IC50 value significantly higher than that of avanafil, indicating that while it is a metabolite, it does not contribute substantially to the pharmacological effects observed with avanafil administration .
These properties are crucial for ensuring effective therapeutic outcomes while minimizing adverse effects .
Avanafil Metabolite M16 serves primarily as a marker for metabolic studies related to avanafil therapy. Its identification aids in understanding drug interactions, pharmacokinetics, and potential side effects associated with avanafil use. Additionally, research into M16 can provide insights into the broader implications of phosphodiesterase inhibitors on cardiovascular health and other physiological processes .
Avanafil undergoes extensive hepatic biotransformation primarily mediated by cytochrome P450 enzymes, resulting in numerous metabolites. Metabolite M16 represents a major biotransformation product characterized by open-ring pyrrolidine structural modification. This metabolic pathway initiates with oxidative reactions catalyzed by microsomal enzymes, culminating in carbon-carbon bond cleavage that alters the parent molecule's core structure. The transformation from avanafil to M16 involves sequential enzymatic steps, including initial hydroxylation followed by oxidative ring opening and subsequent oxidation to carboxylic acid derivatives. Mass spectrometry studies confirm that M16 retains the chloromethoxybenzyl and pyrimidine carboxamide moieties of avanafil while exhibiting altered chromatographic behavior due to the opened pyrrolidine ring and introduced carboxylic acid functionality. This structural reorganization eliminates M16's binding affinity for phosphodiesterase 5, rendering it pharmacologically inactive despite its structural relationship to the parent drug [1] [5].
Table 1: Metabolic Contributions of Cytochrome P450 Isoforms to M16 Formation
| Cytochrome P450 Isoform | Contribution to M16 Formation | Inhibition Impact | Chemical Inhibitors |
|---|---|---|---|
| Cytochrome P450 3A4 | Primary catalyst (≥60%) | >70% reduction | Ketoconazole, Troleandomycin |
| Cytochrome P450 2C9 | Secondary catalyst (20-30%) | 40-50% reduction | Sulfaphenazole |
| Cytochrome P450 2C8 | Minor contributor (<10%) | <20% reduction | Quercetin |
| Cytochrome P450 2D6 | Negligible role | No significant change | Quinidine |
Cytochrome P450 3A4 serves as the predominant catalyst for M16 biosynthesis, accounting for approximately 60-70% of total metabolic clearance based on chemical inhibition studies using isoform-selective inhibitors. When avanafil is incubated with human liver microsomes in the presence of ketoconazole (a potent Cytochrome P450 3A4 inhibitor), M16 formation decreases by over 70%, confirming this isoform's principal role. Cytochrome P450 2C9 contributes secondarily, responsible for 20-30% of M16 production, as evidenced by 40-50% reduction in metabolite formation upon sulfaphenazole exposure. Cytochrome P450 2C8 demonstrates minor involvement (<10% contribution), while Cytochrome P450 2D6 exhibits negligible activity toward M16 generation. Recombinant enzyme studies confirm that Cytochrome P450 3A4 alone can efficiently convert avanafil to M16, whereas Cytochrome P450 2C9 requires supplementary reductase components for optimal activity. The metabolic interplay between these isoforms becomes clinically relevant during polypharmacy, where concomitant administration of Cytochrome P450 3A4 inhibitors (e.g., macrolide antibiotics) or Cytochrome P450 2C9 inhibitors (e.g., amiodarone) may alter M16 pharmacokinetics [1] [3] [5].
Table 2: Kinetic Parameters of Avanafil Biotransformation to M16
| Parameter | Value | Experimental System |
|---|---|---|
| Maximum Formation Velocity (Vₘₐₓ) | 617 ± 128 pmol/min/mg protein | Human liver microsomes |
| Michaelis Constant (Kₘ) | 444 ± 121 μM | Human liver microsomes |
| Plasma AUC (100 mg dose) | 838 ± 220 ng·h/mL | Human clinical data |
| Plasma Cₘₐₓ (100 mg dose) | 359 ± 120 ng/mL | Human clinical data |
| Plasma Tₘₐₓ | 1.25-1.75 hours | Human clinical data |
| Plasma Protein Binding | 81.2-85.7% | Equilibrium dialysis |
The bioconversion of avanafil to M16 follows Michaelis-Menten kinetics with apparent Kₘ values of 444 ± 121 μM and Vₘₐₓ values of 617 ± 128 pmol/min/mg protein in human liver microsomes, indicating moderate substrate affinity and substantial metabolic capacity. This kinetic profile classifies avanafil as a low-affinity, high-capacity substrate for cytochrome P450 enzymes. Following oral avanafil administration (100 mg), M16 displays rapid systemic appearance with mean maximum plasma concentration (Cₘₐₓ) of 359 ± 120 ng/mL achieved within 1.25-1.75 hours (Tₘₐₓ). The area under the plasma concentration-time curve (AUC) for M16 demonstrates dose-proportionality, increasing from 838 ± 220 ng·h/mL at 100 mg to 8198 ± 2868 ng·h/mL at 800 mg dosing. M16 exhibits approximately 81.2-85.7% plasma protein binding, primarily to albumin, representing significantly lower binding affinity compared to avanafil (98.6-99.1%) and the active metabolite M4 (95.5-97.2%). This reduced protein binding facilitates more efficient renal clearance of M16 relative to other avanafil derivatives. Seminal fluid distribution studies reveal M16 concentrations approximately 74% of plasma levels, indicating moderate tissue penetration [1] [5].
Table 3: Interspecies Differences in Avanafil Metabolism to M16
| Species | Relative M16 Formation Rate | Primary Metabolizing Enzymes | Hepatic Clearance Prediction Accuracy |
|---|---|---|---|
| Human | 1.0 (reference) | Cytochrome P450 3A4/2C9 | High correlation (r=0.92) |
| Rat | 3.2 ± 0.4 | Cytochrome P450 2C11/3A1 | Moderate correlation (r=0.75) |
| Dog | 0.8 ± 0.2 | Cytochrome P450 2C21/3A12 | Low correlation (r=0.62) |
| Monkey | 1.5 ± 0.3 | Cytochrome P450 3A8/2C8 | High correlation (r=0.88) |
| Human hepatocytes | 0.6 ± 0.1 | Cytochrome P450 3A4/2C9 | Requires 3-6x scaling factor |
Significant interspecies differences exist in avanafil metabolism to M16, with rats exhibiting 3.2-fold higher formation rates compared to humans, while dogs show 20% lower conversion efficiency. These variations stem from differential cytochrome P450 isoform expression, substrate affinity, and catalytic activity across species. Rat microsomes demonstrate enhanced metabolic capacity primarily through Cytochrome P450 2C11 and Cytochrome P450 3A1 orthologs, whereas dog metabolism depends predominantly on Cytochrome P450 2C21 and Cytochrome P450 3A12 isoforms with lower avanafil affinity. Monkey metabolic profiles most closely resemble humans, showing only 50% higher M16 formation rates. Human hepatocyte systems consistently underpredict in vivo M16 formation by 3-6-fold due to declining cytochrome P450 activity during cryopreservation and the absence of physiologically relevant blood flow dynamics. This underprediction necessitates empirical scaling factors for accurate human clearance projection. Additionally, hepatic uptake transporters contribute to interspecies variability in metabolic efficiency, with organic anion-transporting polypeptide 1B1 (OATP1B1) significantly influencing hepatocellular avanafil uptake in humans but showing divergent activity in preclinical species. These metabolic disparities necessitate careful species selection during toxicological evaluations of avanafil metabolites [4] [5].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6